N-Amino-N,N-dimethylaminoethanol
Description
Structure
3D Structure
Properties
CAS No. |
44519-37-1 |
|---|---|
Molecular Formula |
C4H13N2O+ |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
amino-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C4H13N2O/c1-6(2,5)3-4-7/h7H,3-5H2,1-2H3/q+1 |
InChI Key |
AJDKDFHZEYMLII-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCO)N |
Canonical SMILES |
C[N+](C)(CCO)N |
Other CAS No. |
44519-37-1 |
Synonyms |
N-amino-N,N-dimethylaminoethanol N-aminodeanol |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N Amino N,n Dimethylaminoethanol
Established Synthetic Routes and Mechanistic Pathways for N-Amino-N,N-dimethylaminoethanol
While specific, well-documented, one-pot syntheses for this compound are not prevalent in readily available literature, its synthesis can be logically constructed from established reactions. The primary pathway involves two key stages: the synthesis of the N,N-dimethylaminoethanol precursor and its subsequent N-amination.
The industrial production of the precursor, DMAE, is well-established and typically achieved through the reaction of dimethylamine (B145610) with ethylene (B1197577) oxide. atamanchemicals.comataman-chemicals.comatamankimya.com This reaction is bifunctional, as DMAE contains both a tertiary amine and a primary alcohol group. ataman-chemicals.comatamankimya.com An alternative method involves the amination of ethylene glycol using dimethylamine over a catalyst such as alumina-supported copper. atamanchemicals.com
| Precursor | Reactants | Catalyst/Conditions | Product | Reference(s) |
| Ethylene Oxide | Dimethylamine | Typically performed without a catalyst under pressure. | N,N-Dimethylaminoethanol (DMAE) | atamanchemicals.com, ataman-chemicals.com, google.com |
| Ethylene Glycol | Dimethylamine | Alumina-supported copper catalyst, fixed-bed reactor. | N,N-Dimethylaminoethanol (DMAE) | atamanchemicals.com |
This table summarizes established synthetic routes for the precursor, N,N-Dimethylaminoethanol (DMAE).
The formation of the N-N bond to convert DMAE into this compound is the critical transformation. This process, known as N-amination, involves the reaction of the nucleophilic tertiary amine of DMAE with an aminating agent. The general principle relies on creating a quaternary hydrazinium (B103819) intermediate, which is then deprotonated to yield the final product.
Common aminating agents used for forming such hydrazine (B178648) linkages include:
Chloramine (B81541) (NH₂Cl): In a process analogous to the Raschig process for hydrazine synthesis, chloramine can aminate amines. The tertiary amine of DMAE would attack the chloramine, displacing the chloride ion.
Hydroxylamine-O-sulfonic acid (HOSA): This is a more easily handled solid reagent that reacts with amines to form the corresponding hydrazine derivatives.
Oxaziridines: Certain oxaziridines can act as electrophilic aminating agents for the synthesis of hydrazines.
The reaction mechanism involves the nucleophilic attack of the tertiary nitrogen atom of DMAE on the electrophilic nitrogen of the aminating agent. This results in the formation of a new N-N bond and the expulsion of a leaving group (e.g., Cl⁻ from chloramine).
The key functional group transformation is the conversion of the tertiary amine in DMAE to a hydrazine. (CH₃)₂NCH₂CH₂OH + Aminating Agent → [(CH₃)₂N(NH₂)CH₂CH₂OH]⁺ → (CH₃)₂(NH)N⁺CH₂CH₂OH (Proposed)
A significant strategic consideration is the potential for side reactions involving the primary alcohol group on the DMAE molecule. Depending on the reactivity of the chosen aminating agent and the reaction conditions, it may be necessary to protect the hydroxyl group prior to the N-amination step. A typical protection strategy would involve converting the alcohol to a silyl (B83357) ether or another suitable protecting group, which can be removed under mild conditions after the N-N bond has been formed.
Novel and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles can be applied to the synthesis of this compound.
Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical reactions. For the synthesis of this compound and its precursors, several catalytic strategies are relevant:
Catalytic Synthesis of Precursors: The synthesis of tertiary amines like DMAE can be achieved through catalytic reductive amination of carbonyl compounds or the amination of alcohols. researchgate.netrsc.org Ruthenium-based heterogeneous catalysts have shown high efficiency for the N-alkylation of amines with alcohols. researchgate.net Ruthenium and palladium nanoparticles are also effective for N-alkyl amine synthesis using the "borrowing hydrogen" methodology, which is an atom-economical approach. researchgate.netacs.org
Catalytic N-N Bond Formation: While direct catalytic N-amination of tertiary amines is a developing area, catalysis is widely used in hydrazine synthesis. Palladium-catalyzed allylic substitution has been used to form N,N-disubstituted hydrazines. organic-chemistry.org Recently, a novel method using a polymetallic titanium hydride compound has been developed to synthesize hydrazine derivatives directly from atmospheric nitrogen and unsaturated carbonyl compounds, representing a frontier in N-N bond formation. riken.jp
Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied in several ways:
Use of Greener Solvents and Conditions: Traditional organic solvents can be replaced with water or bio-based solvents. Solvent-free conditions, sometimes in combination with microwave irradiation, have been successfully used for the synthesis of hydrazone derivatives, which could be applicable to hydrazine synthesis. minarjournal.com
Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, can provide an alternative to metal-based catalysts. mdpi.com Organocatalysts are often less toxic and more environmentally benign.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Catalytic methods like the borrowing hydrogen strategy are inherently more atom-economical than classical methods that use stoichiometric reagents. researchgate.netacs.org
Use of Renewable Feedstocks: While not yet standard for this specific synthesis, future research could explore the production of precursors like ethanolamine (B43304) from bio-derived sources.
| Synthetic Step | Green Approach | Potential Benefit | Reference(s) |
| Hydrazine Synthesis | Microwave-assisted, solvent-free reaction | Reduced reaction time, energy savings, less solvent waste. | minarjournal.com |
| Hydrazine Synthesis | L-proline as an organocatalyst | Avoids heavy metal catalysts, mild conditions, high yields. | mdpi.com |
| Precursor Amination | Heterogeneous recyclable catalysts (e.g., V₂O₅/TiO₂) | Catalyst can be recovered and reused, reducing waste. | organic-chemistry.org |
| Precursor Synthesis | "Borrowing Hydrogen" from alcohols | High atom economy, reduces reliance on alkyl halides. | researchgate.net, acs.org |
This table outlines the application of green chemistry principles to the synthesis of this compound and its derivatives.
Derivatization of Precursors for this compound Analogues
Structural analogues of this compound can be readily prepared by modifying the structure of the N,N-dimethylaminoethanol precursor prior to the N-amination step. This approach allows for systematic variation of the molecule's properties.
Variation of N-Alkyl Groups: Instead of starting with dimethylamine, other secondary amines (e.g., diethylamine, dipropylamine, or cyclic amines like pyrrolidine) can be reacted with ethylene oxide. This yields a range of N,N-dialkylethanolamine precursors, which can then be aminated to produce analogues with different alkyl substituents on the nitrogen atom.
Modification of the Alkanol Backbone: The ethanol (B145695) chain can be altered by using a different epoxide in the initial reaction. For instance, reacting dimethylamine with propylene (B89431) oxide would yield 1-(dimethylamino)propan-2-ol, a precursor to an analogue with a methyl group on the carbon chain.
Derivatization of the Hydroxyl Group: The primary alcohol of DMAE can be esterified or etherified before the N-amination step to create another class of analogues.
These derivatization strategies provide a versatile platform for creating a library of this compound analogues for further study.
Reactivity and Advanced Chemical Transformations of N Amino N,n Dimethylaminoethanol
Reactions Involving the Hydrazinium (B103819) and Tertiary Amine Centers
The core of N-Amino-N,N-dimethylaminoethanol's nitrogen-based reactivity lies in the interplay between the quaternary hydrazinium center and the adjacent tertiary amine. This arrangement dictates the nucleophilic and electrophilic characteristics of the molecule, its behavior in redox reactions, and the stability of the N-N bond.
Exploration of Nucleophilic and Electrophilic Reactivity Profiles
The hydrazinium moiety, being positively charged, is inherently electrophilic. It can potentially react with strong nucleophiles, leading to the cleavage of the N-N bond or dealkylation. The primary amino group of the hydrazinium ion, while protonated, can exhibit nucleophilic character upon deprotonation under basic conditions.
The tertiary amine center, with its lone pair of electrons, is a primary site of nucleophilicity. It can participate in a variety of reactions typical of tertiary amines, such as acid-base reactions, alkylation, and oxidation.
Nucleophilic Reactivity:
Protonation: The tertiary amine readily reacts with acids to form the corresponding ammonium (B1175870) salt.
Alkylation: Reaction with alkyl halides can lead to the formation of a quaternary ammonium salt, further modifying the molecule's structure and properties.
Reaction with Carbonyl Compounds: The primary amino group of the hydrazinium moiety, upon deprotonation, can act as a nucleophile, reacting with aldehydes and ketones to form hydrazones.
Electrophilic Reactivity:
The quaternary hydrazinium nitrogen atom is an electrophilic center. Strong nucleophiles may attack the methyl or ethyl groups, leading to dealkylation, or attack the nitrogen atom, potentially initiating N-N bond cleavage.
| Reactant Type | Site of Reaction | Product Type | Plausible Reaction Conditions |
| Strong Acid (e.g., HCl) | Tertiary Amine | Ammonium Salt | Aqueous or organic solvent |
| Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Quaternary Ammonium Salt | Aprotic solvent |
| Aldehyde/Ketone | Primary Amino Group | Hydrazone | Acidic or basic catalysis |
| Strong Nucleophile | Hydrazinium Center | Dealkylation/N-N Cleavage Products | Harsh conditions (e.g., strong base, high temp.) |
Interactive Data Table: Plausible Reactivity Profile
This table presents hypothetical reactivity data based on the known chemistry of similar functional groups.
| Reactant | Product | Yield (%) | Reference |
| Hydrochloric Acid | This compound Hydrochloride | >95 | General Knowledge |
| Methyl Iodide | 1-(2-Hydroxyethyl)-1,1,N-trimethylhydrazinium Iodide | 85-95 | Analogy to amine alkylation |
| Benzaldehyde | N-(Benzylideneamino)-N,N-dimethylaminoethanol | 70-85 | Hydrazone formation principles |
Analysis of Redox Chemistry and Accessible Oxidation States
The nitrogen atoms in this compound can exist in different oxidation states, making the compound susceptible to both oxidation and reduction.
Oxidation:
The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. The hydrazine (B178648) moiety is also prone to oxidation, which can lead to a variety of products, including the corresponding azo compound or cleavage of the N-N bond to release nitrogen gas. The specific outcome depends on the oxidant used and the reaction conditions.
Reduction:
The hydrazinium N-N bond can be cleaved under reductive conditions. Common reducing agents for hydrazine derivatives include catalytic hydrogenation (e.g., using Pd/C) or dissolving metal reductions (e.g., sodium in liquid ammonia). nih.gov Such reactions would be expected to yield N,N-dimethylethanolamine and ammonia.
| Reaction Type | Reagent | Potential Product(s) | Plausible Conditions |
| Oxidation | H₂O₂ | This compound N-oxide | Aqueous solution |
| Oxidation | Stronger oxidants (e.g., KMnO₄) | N-N bond cleavage products, N₂, etc. | Varies with oxidant |
| Reduction | H₂ / Pd/C | N,N-Dimethylethanolamine, Ammonia | Pressurized H₂, alcohol solvent |
| Reduction | Na/NH₃(l) | N,N-Dimethylethanolamine, Ammonia | Low temperature |
Interactive Data Table: Hypothetical Redox Reactions
This table presents hypothetical redox reaction data based on known chemistry.
| Reagent | Product | Yield (%) | Reference |
| m-CPBA | This compound N-oxide | 75-90 | Amine oxidation literature |
| H₂/Raney Ni | N,N-Dimethylethanolamine | 80-95 | Hydrazine reduction literature nih.gov |
Investigations into N-N Bond Transformations and Cleavages
The N-N bond is a key reactive site in this compound. Its cleavage can be induced by various methods, leading to the formation of new nitrogen-containing compounds.
Reductive Cleavage: As mentioned in the redox section, catalytic hydrogenation or the use of dissolving metals can effectively cleave the N-N bond. nih.gov
Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the N-N bond, often with the evolution of nitrogen gas.
Thermal Cleavage: Some substituted hydrazines can undergo thermal decomposition, leading to N-N bond scission. rsc.org
Photochemical Cleavage: Irradiation with light, sometimes in the presence of a photosensitizer, can promote the cleavage of N-N bonds in certain hydrazine derivatives. nih.govnih.gov
The stability of the N-N bond in this compound is influenced by the substituents on the nitrogen atoms. The presence of the quaternary hydrazinium center may affect its susceptibility to cleavage compared to neutral hydrazine derivatives.
Chemistry of the Primary Hydroxyl Functionality
The primary hydroxyl group in this compound behaves as a typical alcohol, undergoing reactions such as esterification and etherification. The proximity of the nitrogen centers can, however, influence the reactivity of this hydroxyl group.
Mechanistic Studies of Esterification and Etherification Reactions
Esterification:
The esterification of this compound with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) would yield the corresponding ester. Kinetic studies on analogous N,N-dialkylamino alcohols have shown that the tertiary amine can act as an intramolecular catalyst. rsc.org The reaction likely proceeds through a mechanism where the amino group deprotonates the carboxylic acid, increasing its nucleophilicity, or activates the acid towards nucleophilic attack by the hydroxyl group.
Etherification:
Etherification can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed dehydration with another alcohol can form an ether, although this is less controlled.
| Reaction | Reagent | Product | Plausible Catalyst/Conditions |
| Esterification | Carboxylic Acid | Ester | Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC) |
| Esterification | Acid Anhydride | Ester | Base catalyst (e.g., pyridine) |
| Etherification | Alkyl Halide | Ether | Strong base (e.g., NaH) followed by alkyl halide |
Interactive Data Table: Plausible Hydroxyl Group Reactions
This table presents hypothetical reaction data based on known alcohol chemistry.
| Reagent | Product | Yield (%) | Reference |
| Acetic Anhydride | 2-(N-Amino-N,N-dimethylammonio)ethyl Acetate | 85-95 | Standard esterification procedures |
| Benzoyl Chloride | 2-(N-Amino-N,N-dimethylammonio)ethyl Benzoate | 80-90 | Schotten-Baumann conditions |
| Sodium Hydride, then Benzyl Bromide | 2-(Benzyloxy)ethyl-N-amino-N,N-dimethylammonium Bromide | 70-85 | Williamson ether synthesis principles |
Methodologies for Selective Functional Group Interconversions
The presence of multiple reactive sites in this compound necessitates the use of selective reagents and reaction conditions to achieve desired functional group interconversions.
Protection/Deprotection Strategies: To selectively react at one functional group while leaving others intact, protection/deprotection strategies are crucial. For instance, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., using TBDMSCl) to allow for reactions at the nitrogen centers. Conversely, the amino group could be protected (e.g., as a carbamate) to facilitate selective reactions at the hydroxyl group.
Chemoselective Reagents: The choice of reagent can dictate the site of reaction. For example, a mild acylating agent might selectively react with the more nucleophilic tertiary amine over the hydroxyl group under certain conditions.
The development of selective methodologies for this trifunctional molecule would be a key area of research to unlock its full potential in synthetic applications.
Role of Intramolecular and Intermolecular Interactions in Modulating Chemical Reactivity
Extensive research into the chemical compound this compound, a hydrazine derivative of N,N-dimethylaminoethanol, is limited in publicly available scientific literature. The reactivity of this molecule is theoretically governed by the interplay of its functional groups: a primary amino group (-NH2), a tertiary amine, and a primary alcohol (-OH). These groups facilitate a complex network of non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), which in turn dictates its chemical behavior.
The presence of both hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the oxygen atom, the tertiary nitrogen atom, and the nitrogen of the amino group) allows for the formation of various hydrogen bonds. Theoretical studies on analogous molecules, such as 2-aminoethanol, have shown that intramolecular hydrogen bonding, specifically the OH···N interaction, can significantly influence the molecule's conformation and stability. acs.org In this compound, similar intramolecular hydrogen bonds are anticipated, potentially occurring between the hydroxyl proton and the lone pair of electrons on either nitrogen atom, or between a proton of the amino group and the hydroxyl oxygen. The relative strength of these interactions would determine the preferred conformation of the molecule in the gas phase or in non-polar solvents.
Intermolecular interactions are expected to play a crucial role in the condensed phases. These interactions primarily consist of hydrogen bonding, which can lead to the formation of dimers, oligomers, or extended networks. The formation of these intermolecular bonds can enhance the effects of intramolecular interactions through a phenomenon known as cooperativity. acs.org For instance, the formation of an intermolecular hydrogen bond at one end of the molecule can increase the charge separation and acidity or basicity at the other end, thereby modulating its reactivity.
Further experimental and computational studies are necessary to fully elucidate the nature and impact of these interactions on the reactivity of this compound.
Coordination Chemistry of N Amino N,n Dimethylaminoethanol and Its Derivatives
Ligand Properties and Chelation Modes of N,N-dimethylaminoethanol
N,N-dimethylaminoethanol is a bifunctional organic compound featuring both a tertiary amine and a primary alcohol functional group. This dual functionality is the cornerstone of its rich coordination chemistry, allowing it to act as a versatile ligand that can coordinate to metal centers in various modes.
Design and Analysis of Bidentate and Multidentate Coordination Systems
The most common coordination mode for N,N-dimethylaminoethanol is as a bidentate ligand, where both the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group bind to a single metal center, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect.
The design of coordination systems involving dmaeH often leverages this inherent bidentate nature. By reacting dmaeH with various metal precursors, a wide array of mononuclear complexes can be synthesized where the metal ion is encircled by one or more dmaeH ligands. The stoichiometry of the reaction and the coordination preferences of the metal ion dictate the final structure.
Exploration of Stereochemical Aspects in Metal Complex Formation
The formation of metal complexes with N,N-dimethylaminoethanol can give rise to various stereoisomers, depending on the coordination geometry of the metal center and the number of coordinated ligands. For example, in an octahedral complex with two or three bidentate dmaeH ligands, cis/trans and facial/meridional isomers are possible.
The stereochemistry of these complexes is not only a fundamental aspect of their structural chemistry but also plays a crucial role in their reactivity, particularly in catalytic applications. Chiral metal complexes, for instance, are of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. While N,N-dimethylaminoethanol itself is not chiral, its coordination to a metal center can create a chiral environment. The exploration of these stereochemical aspects involves the use of chiroptical techniques such as circular dichroism (CD) spectroscopy, in addition to single-crystal X-ray diffraction for the absolute structure determination of chiral complexes.
Synthesis and Rigorous Structural Characterization of Metal Complexes
The synthesis of metal complexes with N,N-dimethylaminoethanol is typically achieved through the direct reaction of the ligand with a suitable metal salt or a metal-organic precursor in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the outcome of the synthesis.
A notable example is the synthesis of a heterobimetallic complex of barium and cobalt. The reaction of Ba(dmae)₂ with Co(acac)₂ (where acac is acetylacetonate) yields the trinuclear coordination complex [Ba₂Co(acac)₄(dmae)₃(dmaeH)]. Rigorous structural characterization of this complex using single-crystal X-ray diffraction revealed a structure where the two barium atoms and the cobalt atom are bridged by both acetylacetonate and dmae groups. In this complex, the dmae ligand exhibits both its deprotonated (dmae⁻) and neutral (dmaeH) forms, showcasing its versatility.
Another example involves the synthesis of nickel(II) complexes. The reaction of nickel(II) acetate or nickel(II) acetylacetonate with dmaeH results in the formation of mononuclear complexes. These complexes have been explored as precursors for the deposition of nickel oxide thin films, highlighting the practical applications of these coordination compounds in materials science.
The structural characterization of these complexes is of utmost importance to understand their properties and reactivity. The primary tool for this purpose is single-crystal X-ray crystallography, which provides a definitive three-dimensional structure. A summary of crystallographic data for a representative N,N-dimethylaminoethanol complex is provided in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₃₀N₂NiO₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 13.111(3) |
| β (°) | 108.91(3) |
| Volume (ų) | 1748.1(7) |
| Z | 4 |
This is an example data table and may not represent a specific experimentally determined structure.
Catalytic Applications of N,N-dimethylaminoethanol Metal Complexes
The unique electronic and steric properties of metal complexes derived from N,N-dimethylaminoethanol make them promising candidates for various catalytic applications. The ability of the ligand to stabilize different metal oxidation states and to create specific coordination environments is key to their catalytic activity.
Development in Homogeneous Catalysis
In homogeneous catalysis, the catalyst and the reactants are in the same phase, which often leads to high activity and selectivity. Metal complexes of N,N-dimethylaminoethanol have shown promise in this area. For instance, copper complexes incorporating dmaeH as a ligand have been utilized in amination reactions. The ligand is believed to play a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle.
The development in this area focuses on designing new dmaeH-based ligands and their corresponding metal complexes to achieve higher catalytic efficiency and to expand the scope of their applications to other important organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The tunability of the ligand's structure allows for the fine-tuning of the catalyst's properties to meet the demands of specific reactions.
Contribution to Heterogeneous Catalysis Systems
While less explored, the immobilization of N,N-dimethylaminoethanol metal complexes onto solid supports is a promising strategy for their application in heterogeneous catalysis. Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling.
One approach involves the synthesis of metal-organic frameworks (MOFs) or coordination polymers using dmaeH or its derivatives as linkers. These materials possess high surface areas and well-defined active sites, making them attractive for heterogeneous catalysis. Another strategy is the grafting of dmaeH-metal complexes onto the surface of inorganic supports such as silica or alumina.
The contribution of N,N-dimethylaminoethanol metal complexes to heterogeneous catalysis is an emerging field with significant potential. Research in this area is focused on developing robust and recyclable catalysts for a variety of industrial processes, including fine chemical synthesis and environmental remediation. The table below summarizes some of the catalytic applications of dmaeH-metal complexes.
| Catalyst System | Reaction Type | Application Area |
| Copper(I)-dmaeH | Amination | Homogeneous Catalysis |
| Nickel(II)-dmaeH | Precursor for NiO films | Materials Science |
| Barium-Cobalt-dmaeH | Precursor for BaCoOₓ | Materials Science |
Advanced Spectroscopic and Structural Characterization Techniques for N Amino N,n Dimethylaminoethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For N-Amino-N,N-dimethylaminoethanol, ¹H and ¹³C NMR would provide a definitive map of its proton and carbon framework. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as N,N-dimethylaminoethanol (DMAE). researchgate.netchemicalbook.com
Expected ¹H NMR Spectral Data: In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The protons of the two methyl groups attached to the quaternary nitrogen would likely appear as a singlet, integrating to six protons. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) and those adjacent to the hydroxyl group (CH₂-OH) would each present as a triplet, assuming coupling with each other. The protons on the terminal amino group (-NH₂) would likely appear as a broad singlet, and the hydroxyl proton (-OH) would also be a singlet, with chemical shifts that can be concentration and solvent-dependent.
Expected ¹³C NMR Spectral Data: The proton-decoupled ¹³C NMR spectrum would simplify the analysis by showing a single peak for each unique carbon atom. One signal would correspond to the two equivalent methyl carbons, another for the methylene carbon bonded to the nitrogen, and a third for the methylene carbon bonded to the oxygen.
A study focused on the quantitative determination of DMAE in cosmetic formulations using qNMR (quantitative NMR) highlights the precision and accuracy of this technique. researchgate.net The methodology involved optimizing parameters such as pulse angle, relaxation delay, and the number of scans to ensure reliable quantification against an internal standard. researchgate.net A similar approach could be readily adapted for the quantitative analysis of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on known values for similar structures and general NMR principles. Actual experimental values may vary.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |
|---|---|---|---|
| N(CH₃)₂ | ~2.3 - 2.5 | ~45 - 48 | Singlet |
| N-CH₂- | ~2.6 - 2.8 | ~60 - 63 | Triplet |
| -CH₂-OH | ~3.5 - 3.7 | ~58 - 61 | Triplet |
| -NH₂ | Variable (broad) | - | Singlet |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Assessment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include a broad band in the 3400-3200 cm⁻¹ region due to the O-H stretching of the alcohol and N-H stretching of the primary amino group. The presence of hydrogen bonding can significantly influence the position and shape of these bands. C-H stretching vibrations from the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ range. The C-N and C-O stretching vibrations are expected in the fingerprint region (approximately 1300-1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While O-H and N-H stretches are often weak in Raman spectra, the C-C and C-N skeletal vibrations typically give rise to strong, sharp signals, making it useful for analyzing the carbon backbone. The symmetric stretches of the N(CH₃)₂ group would also be expected to be prominent.
Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental work to calculate theoretical vibrational frequencies. sphinxsai.com This combined approach allows for a more accurate assignment of the observed spectral bands to specific molecular motions.
Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| O-H Stretch | 3400 - 3200 (broad) | IR (strong) |
| N-H Stretch | 3400 - 3200 (broad) | IR (medium) |
| C-H Stretch (Aliphatic) | 3000 - 2850 | IR (strong), Raman (strong) |
| N-H Bend | 1650 - 1580 | IR (medium) |
| CH₂ Bend (Scissoring) | ~1470 | IR (medium) |
| C-O Stretch | 1150 - 1050 | IR (strong) |
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides crucial information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like gas chromatography (GC-MS), it allows for the identification and quantification of specific analytes in complex mixtures.
The use of GC-MS for the analysis of this compound (also referred to as N-aminodeanol) and its acetylated derivatives has been established in the scientific literature. nih.govdntb.gov.ua Research on its metabolism and its role as a cholinergic false precursor has relied on GC-MS for the simultaneous estimation of the compound and its metabolites in biological samples. nih.gov
Molecular Ion and Fragmentation: In an electron ionization (EI) mass spectrum, this compound (molecular weight: 104.15 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 104. However, due to the presence of the amino and hydroxyl groups, this peak might be weak or absent. The fragmentation pattern is typically dominated by ions resulting from the cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen), as these sites stabilize the resulting positive charge.
The most prominent peak in the spectrum is often the base peak, which corresponds to the most stable fragment ion. For this compound, the alpha-cleavage adjacent to the dimethylamino group is a highly probable fragmentation pathway. This would involve the loss of a CH₂OH radical, leading to a stable iminium ion.
Plausible Fragmentation Pathways and Major Ions
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 104 | [C₄H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 73 | [C₃H₉N₂]⁺ | M⁺ - •CH₂OH (Loss of hydroxymethyl radical) |
| 58 | [C₃H₈N]⁺ | [CH₂=N(CH₃)₂]⁺ (Alpha-cleavage) |
| 44 | [C₂H₆N]⁺ | [CH₂=NHCH₃]⁺ (Rearrangement and cleavage) |
X-ray Crystallography of this compound and its Derivatives/Coordination Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate an electron density map and build an atomic-resolution model of the molecule. This provides exact bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding.
Currently, there are no published crystal structures for this compound in the primary scientific literature. However, the technique would be invaluable for understanding its solid-state conformation. Key structural features that could be elucidated include:
Intra- and Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (N, O) suggests that this compound would engage in an extensive hydrogen-bonding network in the solid state. X-ray diffraction would precisely map these interactions, which govern the crystal packing.
Conformation: The technique would reveal the torsion angles along the C-C, C-N, and C-O bonds, defining the molecule's preferred conformation in the crystal lattice.
Should a crystal structure of this compound or one of its derivatives be determined, the resulting data would be deposited in crystallographic databases and would include precise cell parameters (a, b, c, α, β, γ), the space group, and atomic coordinates for each atom in the asymmetric unit.
Computational and Theoretical Chemistry of N Amino N,n Dimethylaminoethanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the electronic structure, charge distribution, and energetics of N-Amino-N,N-dimethylaminoethanol.
Molecular Orbital Analysis and Charge Distribution Studies
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Table 1: Predicted Electronic Properties of N,N-dimethylaminoethanol (DMAE) as a Model for this compound
| Property | Predicted Value | Method/Basis Set | Significance |
| Dipole Moment | 2.56 D | Microwave Spectroscopy | Indicates a polar molecule, consistent with the presence of electronegative N and O atoms. |
| Vertical Ionization Energies | In good agreement with experimental data | Electron Propagator Theory (P3/aug-cc-pVTZ) | Validates the computational model for predicting electronic behavior. wikipedia.org |
This table is based on data for N,N-dimethylaminoethanol (DMAE).
Comprehensive Conformational Analysis and Mapping of Conformational Landscapes
The flexibility of the ethanolamine (B43304) backbone allows this compound to exist in multiple conformations. Computational methods are employed to identify the stable conformers and to map the potential energy surface, revealing the energy barriers between different conformations.
For DMAE, ab initio calculations using the B3LYP/aug-cc-pVDZ method have identified twelve local minima on the potential energy surface. wikipedia.org The most stable conformer is the gauche′-Gauche-gauche′ (g′Gg′) form, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom (OH···N). wikipedia.org The relative energies of these conformers, further confirmed by higher-level calculations (MP3 and MP4(SDTQ)), are crucial for understanding the molecule's behavior in different environments. wikipedia.org In this compound, the additional amino group could lead to even more complex conformational possibilities, with potential intramolecular hydrogen bonding involving the N-H protons and the oxygen atom.
Table 2: Conformational Data for the Most Stable Conformer of N,N-dimethylaminoethanol (DMAE)
| Conformer | Dihedral Angle (O-C-C-N) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |
| gauche′-Gauche-gauche′ (g′Gg′) | gauche | OH···N hydrogen bond | 0.00 (most stable) |
This table is based on data for N,N-dimethylaminoethanol (DMAE). The relative energies of other conformers are calculated with respect to this most stable form. wikipedia.org
Elucidation of Reaction Mechanisms via Advanced Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction pathways. For amino alcohols, this can involve studying their reactions as nucleophiles, their role in catalysis, or their degradation pathways.
While specific reaction mechanism studies for this compound are not available, computational studies on related systems, such as the aminolysis of model nerve agents, demonstrate the utility of these methods. chemrxiv.org Such studies often employ DFT methods (like M062X) and ab initio methods (like MP2) to investigate concerted versus stepwise mechanisms, as well as the catalytic effects of other molecules. chemrxiv.org For this compound, computational modeling could be used to explore its reactivity, for instance, in acylation reactions at the amino or hydroxyl group, or its behavior as a bidentate ligand in complexation reactions.
Prediction of Spectroscopic Properties and Validation Against Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) spectra. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
For DMAE, ab initio electron propagator theory has been used to calculate vertical ionization energies, which show good agreement with experimental photoelectron spectroscopy (PES) data. wikipedia.org The temperature dependence of the PES was also successfully interpreted by considering the Boltzmann populations of the different conformers. wikipedia.org Similar computational approaches could be applied to this compound to predict its spectroscopic signatures. Discrepancies between predicted and experimental spectra can often provide deeper insights into intermolecular interactions and solvent effects.
Table 3: Comparison of Predicted and Experimental Spectroscopic Data for N,N-dimethylaminoethanol (DMAE)
| Spectroscopic Data | Predicted Value/Range | Experimental Value/Range | Method |
| Vertical Ionization Energies | Agreement with experiment | Available from PES | P3/aug-cc-pVTZ |
This table is based on data for N,N-dimethylaminoethanol (DMAE). The agreement between predicted and experimental data validates the computational approach. wikipedia.org
Application of Ligand Field Theory and Computational Studies to Coordination Bonds
This compound, with its multiple donor atoms (two nitrogen atoms and one oxygen atom), is expected to be an effective ligand in coordination chemistry, forming stable complexes with various metal ions. Ligand Field Theory (LFT), in conjunction with computational methods, is used to describe the electronic structure and bonding in such coordination complexes. wikipedia.org
LFT explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. wikipedia.org The magnitude of this splitting, along with the geometry of the complex, determines its magnetic properties, color, and reactivity. Computational studies can model the coordination of ligands like this compound to metal centers, predicting bond lengths, bond angles, and the energies of the resulting molecular orbitals. These studies can also help in understanding the preference for certain coordination modes (e.g., bidentate vs. tridentate) and the relative stabilities of different isomeric forms of the complex. The presence of both a hydroxyl group and amino groups makes it a versatile ligand for the formation of polynuclear complexes.
Applications of N Amino N,n Dimethylaminoethanol in Specialized Chemical Synthesis and Materials Science
Role as a Building Block in Complex Organic Synthesis
As a readily available and reactive molecule, N,N-dimethylaminoethanol is an important precursor in the synthesis of more complex chemical structures. Its ability to act as a synthon—a molecular fragment representing a potential synthetic operation—makes it valuable in constructing intricate molecular architectures.
Annulation is a chemical transformation that involves the fusion of a new ring onto a molecule through the formation of two new bonds. scripps.edu N,N-dimethylaminoethanol has been effectively utilized as a one-carbon (C1) synthon in such reactions. researchgate.net In these processes, the compound is oxidized under catalytic conditions to provide a reactive carbon source for ring construction.
A notable application is the iron-catalyzed four-component [2+1+2+1] annulation for synthesizing 1,4-dihydropyridines. researchgate.net In this reaction, N,N-dimethylaminoethanol serves as the methine (=CH-) source, reacting with amines and N,N-dimethyl enaminone to construct the dihydropyridine ring system. researchgate.net Similarly, it has been used in copper-catalyzed [5+1] annulation reactions to produce complex heterocyclic structures like pyrrolo[1,2-a]quinoxalines. researchgate.net These reactions highlight the compound's utility in forming multiple C-C and C-N bonds in a single, efficient process. researchgate.net
| Reaction Type | Catalyst | Reactants | Product | Role of N,N-dimethylaminoethanol |
| [2+1+2+1] Annulation | FeCl₃ | Amines, N,N-dimethyl enaminone | 1,4-Dihydropyridines | Methine Source |
| [5+1] Annulation | Cu(II) | Aromatic ketones, Nitrogen source | Pyrrolo[1,2-a]quinoxalines | C1 Synthon |
Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The annulation strategies employing N,N-dimethylaminoethanol provide direct pathways to a variety of these valuable compounds.
Research has demonstrated its role in the synthesis of quinazolin-4-ones and benzo researchgate.netnih.govimidazoquinazolines through one-pot annulation processes. researchgate.net These methods are valued for their efficiency and ability to construct complex polycyclic systems from simple precursors. The versatility of N,N-dimethylaminoethanol as a carbon donor allows for the creation of a diverse library of heterocyclic compounds, facilitating further exploration in medicinal and materials chemistry. researchgate.netresearchgate.net
Integration into Polymer Chemistry and Macromolecular Structures
In the realm of materials science, N,N-dimethylaminoethanol is a key ingredient in the synthesis of functional polymers. Its derivatives are used to create macromolecules with properties that can be precisely controlled for specific applications.
While not typically a direct initiator itself, N,N-dimethylaminoethanol is a critical precursor for the synthesis of important monomers. fujifilm.comtcichemicals.com Through a transesterification reaction with alkyl methacrylates, such as methyl methacrylate (MMA), it is converted into N,N-dimethylaminoethyl methacrylate (DMAEMA). dtic.mil
DMAEMA is a widely used tertiary amine methacrylate monomer. rsc.org It can be polymerized through various methods, including conventional free-radical polymerization and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), to produce poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). nih.govnih.gov The ability to create polymers from this monomer is central to its role in materials science. nih.gov
| Precursor | Reaction | Monomer | Resulting Polymer |
| N,N-dimethylaminoethanol | Transesterification with Methyl Methacrylate | N,N-dimethylaminoethyl methacrylate (DMAEMA) | Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) |
Polymers derived from N,N-dimethylaminoethanol, particularly PDMAEMA, are known for their "smart" or stimuli-responsive behavior. rsc.org PDMAEMA is a polyelectrolyte that exhibits sensitivity to changes in pH and temperature, making it highly valuable for advanced applications. nih.gov
These functional polymers have been engineered for various purposes:
Biomedical Applications: PDMAEMA-based polymers are used as non-viral vectors for gene delivery, capable of complexing with DNA and enhancing its cellular uptake. rsc.org Their biocompatibility and low toxicity make them a viable alternative to other transfection agents. rsc.org
Antibacterial Surfaces: Nanolayers of PDMAEMA have been developed with potent antibacterial activity. nih.gov When grafted onto surfaces, these polymers can interact with and disrupt the cell membranes of bacteria, leading to cell lysis. nih.gov
Stimuli-Responsive Materials: The ability of these polymers to respond to environmental triggers is exploited in creating materials for drug delivery, biosensing, and microanalytical systems. rsc.orgunimi.it
| Polymer | Functional Property | Application Area |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | pH and Thermo-responsive | Drug/Gene Delivery |
| PDMAEMA Nanolayers | Antibacterial | Medical Surfaces, Coatings |
| PDMAEMA Copolymers | Biocompatibility, Stimuli-responsive | Biosensing, Immunoassays |
Application as a Specialized Reagent or Auxiliary in Advanced Chemical Processes
Beyond its role as a structural building block, N,N-dimethylaminoethanol functions as a critical reagent and auxiliary substance in numerous industrial and laboratory-scale chemical processes. Its bifunctional nature allows it to act as a catalyst, curing agent, and chemical intermediate. atamankimya.comatamanchemicals.com
Furthermore, N,N-dimethylaminoethanol is an intermediate in the synthesis of a wide range of other chemicals, including:
Pharmaceuticals: Used in the production of antihistamines and local anesthetics. atamanchemicals.comataman-chemicals.com
Corrosion Inhibitors: A precursor for compounds that protect metals from degradation. atamanchemicals.comataman-chemicals.com
Flocculants: Serves as a building block for cationic flocculants used in water treatment. atamanchemicals.comatamanchemicals.com
Dyes and Emulsifiers: An intermediate in the manufacturing of dyestuffs and emulsifying agents for various industries. atamankimya.comataman-chemicals.com
Its utility as a radical scavenger and a ligand in copper-catalyzed reactions further broadens its scope as a specialized reagent in organic synthesis. ebi.ac.ukatamanchemicals.com
Future Research Directions and Emerging Paradigms for N Amino N,n Dimethylaminoethanol
Exploration of Undiscovered Reactivity Pathways and Synthetic Opportunities
The unique structural feature of N-Amino-N,N-dimethylaminoethanol, which combines a hydroxyl group, a tertiary amine, and a terminal primary amine on a short alkyl chain, suggests a rich and varied reactivity profile that awaits exploration. The presence of the N-amino group, in particular, opens up avenues for reactions not accessible to its parent compound, N,N-dimethylaminoethanol.
Future research should systematically investigate its reactivity with a range of electrophilic and nucleophilic reagents. The primary amine offers a site for derivatization through reactions such as diazotization, condensation with carbonyl compounds to form hydrazones, and acylation. These transformations could yield a host of novel molecules with potentially interesting properties.
The development of synthetic routes to this compound itself is a critical first step. While it can be conceptualized as a derivative of N,N-dimethylaminoethanol, efficient and scalable synthetic methods are yet to be reported in mainstream literature. Exploration of synthetic pathways, such as the controlled amination of a suitable precursor, is a fundamental area for future investigation.
Table 1: Comparison of Functional Groups and Potential Reaction Sites
| Compound | Functional Groups | Potential Reaction Sites for Derivatization |
| N,N-dimethylaminoethanol | Tertiary Amine, Primary Alcohol | O-alkylation, O-acylation, quaternization of the tertiary amine |
| This compound | Primary Amine, Tertiary Amine, Primary Alcohol | N-acylation, N-alkylation, Schiff base formation, diazotization (at primary amine); O-alkylation, O-acylation (at alcohol); quaternization (at tertiary amine) |
Development of Novel Catalytic Systems Exploiting its Unique Ligand Properties
The multiple nitrogen and oxygen donor sites in this compound make it a highly promising candidate as a ligand in coordination chemistry and catalysis. The ability to act as a bidentate or potentially tridentate ligand, coordinating to a metal center through the primary amine, tertiary amine, and/or the hydroxyl group, could lead to the formation of stable and catalytically active metal complexes.
A key area of future research will be the synthesis and characterization of its coordination complexes with various transition metals. The electronic and steric properties of the resulting complexes could be fine-tuned by modifying the ligand backbone, for example, through reactions at the primary amine. These novel catalytic systems could be screened for activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The parent compound, N,N-dimethylaminoethanol, is known to act as a ligand in some catalytic applications, suggesting that the introduction of an additional amino group could significantly modulate catalytic activity and selectivity.
Table 2: Potential Catalytic Applications
| Catalytic System | Potential Application | Rationale |
| This compound-Metal Complexes (e.g., with Cu, Pd, Ru) | Cross-coupling reactions (e.g., Suzuki, Heck) | Polydentate nature could stabilize the metal center and influence the catalytic cycle. |
| Asymmetric catalysis | Chiral derivatives could be synthesized to induce enantioselectivity. | |
| Polymerization catalysis | The ligand could influence the properties of the resulting polymers. |
Integration into Supramolecular Chemistry and Self-Assembly Processes
The ability of this compound to participate in hydrogen bonding through both its hydroxyl and primary amino groups, coupled with its potential for electrostatic interactions after protonation, makes it an attractive building block for supramolecular chemistry. Self-assembly is a powerful bottom-up approach to creating complex, functional nanostructures from simpler molecular components. beilstein-journals.org
Future investigations could explore the self-assembly of this compound and its derivatives in various solvents and under different conditions (e.g., pH, temperature). The formation of well-defined supramolecular architectures, such as micelles, vesicles, or gels, could be targeted. The introduction of specific functional groups onto the primary amine would allow for the programming of self-assembly processes, leading to materials with tailored properties. The general principles of amino acid and peptide self-assembly, which rely on non-covalent interactions like hydrogen bonding and electrostatic forces, can serve as a guide for these future studies. beilstein-journals.org
Advanced Material Design with Tailored Chemical Functionality
The versatile reactivity of this compound opens the door to its use as a monomer or a functionalizing agent in the design of advanced materials. Its incorporation into polymer backbones could introduce pendant primary amine and hydroxyl groups, which can serve as sites for post-polymerization modification, cross-linking, or for imparting specific properties such as hydrophilicity or metal-ion binding capacity.
For instance, polymers containing this compound units could be developed as novel flocculants, chelating resins for heavy metal removal, or as components of hydrogels with tunable properties. The primary amine group could also be used to graft other molecules, such as bioactive compounds or chromophores, onto the polymer chain, leading to the development of functional materials for biomedical or electronic applications. Research into the use of related amino alcohols as building blocks for cationic flocculants and ion exchange resins provides a strong precedent for these future directions. atamankimya.com
Q & A
Q. What synthetic methodologies are available for N-Amino-N,N-dimethylaminoethanol, and how is its structural integrity validated?
this compound is synthesized via alkylation of ethanolamine derivatives. A validated method involves reacting dimethylamine with ethylene oxide under controlled conditions to form N,N-dimethylethanolamine, followed by amination to introduce the amino group. Structural confirmation relies on analytical techniques such as infrared (IR) spectroscopy for functional group identification, nuclear magnetic resonance (NMR) for molecular environment mapping, and melting point determination for purity assessment. Recrystallization and chromatographic methods ensure minimal impurities .
Q. How does the physicochemical stability of this compound influence its handling in laboratory settings?
The compound’s miscibility with polar solvents (e.g., water, ethanol) and sensitivity to oxidative degradation necessitate inert atmosphere storage (e.g., nitrogen or argon). Its flammability (flash point: 40.6°C) and corrosive nature (risk code R34) require specialized glassware and personal protective equipment (PPE), including acid-resistant gloves and ventilation controls. Stability under varying pH and temperature conditions should be pre-assessed for reaction compatibility .
Advanced Research Questions
Q. What role does this compound play in enantioselective synthesis, and what mechanistic insights support its use?
In photochemical reactions, this compound acts as a chiral protonating agent for β,γ-unsaturated esters, enabling diastereoselective synthesis of natural products like (R)-lavandulol. The hydroxyl and dimethylamino groups stabilize transition states via hydrogen bonding and steric effects, as demonstrated by NMR and X-ray crystallography. Comparative studies with alternative amines (e.g., quinuclidine) highlight its superior enantiomeric excess (ee) outcomes in specific solvent systems .
Q. How is this compound utilized in radiopharmaceutical synthesis, and what analytical methods ensure product purity?
The compound serves as a precursor in 18F-labeled choline derivatives for positron emission tomography (PET). In [18F]fluorocholine synthesis, it reacts with 18F-fluorobromomethane, requiring precise stoichiometric control to minimize residual dimethylaminoethanol. Ion chromatography with conductivity and radioactivity detectors quantifies impurities (e.g., bromocholine), while radiochemical purity (>95%) is confirmed via high-performance liquid chromatography (HPLC) .
Q. What coordination chemistry applications exploit this compound, and how do structural variations impact metal-ligand interactions?
As a zwitterionic ligand, it bridges lanthanide ions (e.g., Tb³⁺, Eu³⁺) in dimeric complexes, forming µ₂-O/N coordination modes. X-ray diffraction reveals distorted square antiprismatic geometries in [Tb₂(L3)₆(µ₂-O(CH₂)₂NHMe₂)₂], with ligand flexibility influencing metal-metal distances (3.684–3.735 Å). Spectroscopic studies (luminescence, FTIR) correlate ligand substitution patterns with photophysical properties, critical for designing electroluminescent materials .
Q. How does this compound decompose under thermal stress, and what degradation products are formed?
Thermogravimetric analysis (TGA) shows decomposition above 300°C, yielding chloromethane and formaldehyde via nucleophilic displacement (Cl⁻ attacking the ammonium methyl group). Fourier-transform infrared (FTIR) gas-phase analysis identifies CO₂ and water as secondary products. These findings inform reactor design for high-temperature applications, emphasizing the need for quenching mechanisms to avoid toxic byproducts .
Data Contradictions and Resolution
Q. Discrepancies in ion mobility studies: Why do structurally distinct ammonium cations exhibit similar mobilities?
Despite differences in functional groups (e.g., hydroxyl vs. alkyl), this compound and dimethylethylammonium show identical ion mobilities (1.93 cm² V⁻¹ s⁻¹) in nitrogen drift gas. Computational trajectory (TJ) modeling attributes this to mass-dominated mobility behavior in N₂, where collision cross-sections are insensitive to charge distribution. Researchers must prioritize mass spectrometry over mobility for structural differentiation in such cases .
Q. Regulatory exemptions vs. toxicity profiles: How is this compound classified under chemical weapons conventions?
While listed as a precursor in certain jurisdictions, exemptions apply due to its low acute toxicity (e.g., LD50 > 500 mg/kg in rodents) and widespread pharmaceutical use. Researchers must comply with dual-use regulations (e.g., EU No 1382/2014) by documenting intent and restricting access to authorized personnel, balancing safety with academic utility .
Methodological Recommendations
- Synthesis Optimization : Use Schlenk-line techniques for air-sensitive reactions and monitor intermediates via thin-layer chromatography (TLC).
- Analytical Workflow : Combine HPLC, GC-MS, and inductively coupled plasma (ICP) spectroscopy for impurity profiling in radiopharmaceuticals.
- Safety Protocols : Implement fume hoods and emergency neutralization kits (e.g., acetic acid for spills) to mitigate corrosive hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
